(R)-N-(1-phenylethyl)acetamide (R)-N-(1-phenylethyl)acetamide (R)-N-acetyl-1-phenylethylamine is an N-(1-phenylethyl)acetamide that has R configuration. It derives from a (1R)-1-phenylethanamine. It is an enantiomer of a (S)-N-acetyl-1-phenylethylamine.
Brand Name: Vulcanchem
CAS No.: 36283-44-0
VCID: VC21152946
InChI: InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m1/s1
SMILES: CC(C1=CC=CC=C1)NC(=O)C
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

(R)-N-(1-phenylethyl)acetamide

CAS No.: 36283-44-0

Cat. No.: VC21152946

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-(1-phenylethyl)acetamide - 36283-44-0

Specification

Description (R)-N-acetyl-1-phenylethylamine is an N-(1-phenylethyl)acetamide that has R configuration. It derives from a (1R)-1-phenylethanamine. It is an enantiomer of a (S)-N-acetyl-1-phenylethylamine.
CAS No. 36283-44-0
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name N-[(1R)-1-phenylethyl]acetamide
Standard InChI InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m1/s1
Standard InChI Key PAVMRYVMZLANOQ-MRVPVSSYSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)NC(=O)C
SMILES CC(C1=CC=CC=C1)NC(=O)C
Canonical SMILES CC(C1=CC=CC=C1)NC(=O)C

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